molecular formula C14H13ClO B139797 1-(Benzyloxy)-3-(chloromethyl)benzene CAS No. 24033-03-2

1-(Benzyloxy)-3-(chloromethyl)benzene

Cat. No.: B139797
CAS No.: 24033-03-2
M. Wt: 232.7 g/mol
InChI Key: MKXVKELDRLNWGV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(chloromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Benzyloxy)-3-(chloromethyl)benzene, also known by its CAS number 24033-03-2, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl ether functional group and a chloromethyl substituent on the aromatic ring. Its structure can be represented as follows:

C9H10ClO Molecular Formula \text{C}_9\text{H}_{10}\text{ClO}\quad \text{ Molecular Formula }

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzyloxy compounds have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain benzyloxy derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations, suggesting potential applications in developing new antibacterial agents .

Antiviral Activity

Recent studies have indicated that structurally related compounds show promising antiviral properties. For example, derivatives containing the benzyl group have been reported to inhibit HIV-1 integrase, an essential enzyme for viral replication. These compounds demonstrated IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Several studies have explored the cytotoxic effects of chloromethyl-substituted benzenes on cancer cell lines. One study reported that similar compounds induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting their potential for further development as anticancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : The chloromethyl group may facilitate nucleophilic attack by cellular components, leading to disruption of microbial cell membranes or inhibition of essential enzymes.
  • Antiviral Mechanism : The compound may inhibit viral replication by interfering with integrase activity or other viral proteins.
  • Anticancer Mechanism : Induction of apoptosis may occur through the generation of reactive oxygen species (ROS) or modulation of signaling pathways involved in cell survival and proliferation.

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated inhibition of S. aureus and E. coli at micromolar concentrations.
Antiviral ActivityShowed significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range.
Anticancer PotentialInduced apoptosis in cancer cell lines through caspase activation pathways.

Properties

IUPAC Name

1-(chloromethyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVKELDRLNWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524750
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24033-03-2
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)benzyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-benzyloxybenzyl alcohol (3.0 g, 14.0 mmol) in dichloromethane (30 mL) was added methanesulfonyl chloride (1.39 mL, 16.8 mmol) and triethylamine (2.34 mL, 16.8 mmol) on an ice bath, and the solution was stirred overnight. The reaction solution was diluted with dichloromethane, washed with aqueous solution of 5% sodium bicarbonate, and then, dried over anhydrous magnesium sulfate. The solvent was evaporated, then, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 1-benzyloxy-3-chloromethyl-benzene (2.2 g, 67%) was obtained as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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